![molecular formula C12H9BrN2O B5602695 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- CAS No. 33598-53-7](/img/structure/B5602695.png)
1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-
Overview
Description
1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzimidazole and 5-bromo-2-furaldehyde.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids like hydrochloric acid or sulfuric acid, and bases like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 5-bromo-2-furanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, have shown significant antimicrobial properties. Research indicates that modifications at the 5-position can significantly influence binding affinities to biological macromolecules, enhancing their pharmacological profiles. For instance, studies have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger .
Anticancer Potential
The benzimidazole moiety is recognized for its anticancer properties. Compounds similar to 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- have been investigated for their cytotoxic effects on various cancer cell lines. For example, derivatives have shown effectiveness against human cervical (HeLa) cancer cells and other types through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of a furanyl group enhances these effects by potentially increasing lipophilicity and cellular uptake.
Other Therapeutic Uses
Benzimidazole derivatives are also being explored for their anti-inflammatory, analgesic, and antiviral activities. Their ability to inhibit specific enzymes or receptors makes them candidates for treating various conditions such as hypertension (e.g., telmisartan) and parasitic infections (e.g., albendazole) .
Case Studies and Research Findings
Table: Summary of Biological Activities of Related Benzimidazole Compounds
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
5-Bromo-2-methylbenzimidazole | Methyl group at position 2 | Antimicrobial |
Benzimidazole | Basic structure without substitutions | Broad-spectrum antibiotic activity |
2-(Furanyl)-benzimidazole | Contains furanyl group but lacks bromination | Anticancer properties |
5-Chloro-1H-benzimidazole | Chlorine substitution at position 5 | Anti-inflammatory |
Research indicates that the unique substitutions in compounds like 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- enhance their biological activities compared to simpler benzimidazoles. For example, structure-activity relationship studies have shown that specific modifications can lead to improved efficacy against microbial strains .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Benzimidazole, 2-(2-furanyl)-1-methyl-: Lacks the bromine atom, which may result in different chemical and biological properties.
1H-Benzimidazole, 2-(5-chloro-2-furanyl)-1-methyl-: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
1H-Benzimidazole, 2-(5-bromo-2-thienyl)-1-methyl-:
The uniqueness of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- is a notable compound within the benzimidazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agriculture.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a brominated furanyl group and a methyl group. Its molecular formula is CHBrNO, with a molecular weight of approximately 251.10 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
The precise mechanism of action for 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- remains partially elucidated. However, it is believed to interact with various biological targets, including:
- Enzymes : The benzimidazole moiety can inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Protein Binding : The bromofuran group may enhance binding affinity to specific proteins or receptors involved in cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzimidazole, including this compound, possess antibacterial and antifungal properties. For example, it has shown efficacy against various strains of bacteria and fungi .
- Anticancer Potential : Some benzimidazole derivatives are under investigation for their anticancer properties due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pathways related to inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-. Notable findings include:
- Antibacterial Activity : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .
- Antifungal Activity : Another investigation reported that the compound exhibited antifungal properties against Candida albicans, with an MIC of 30 µg/mL .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to bacterial enzymes involved in cell wall synthesis, providing insights into its potential as an antibiotic agent .
Comparative Analysis of Related Compounds
To better understand the unique properties of 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects | Notable Activities |
---|---|---|---|
5-Bromo-2-methylbenzimidazole | Methyl group at position 2 | Antimicrobial | Broad-spectrum activity |
Benzimidazole | Basic structure without substitutions | Foundational scaffold | Broad-spectrum antibiotic activity |
2-(Furanyl)-benzimidazole | Contains furanyl group but lacks bromination | Anticancer properties | Effective against certain cancer cell lines |
5-Chloro-1H-benzimidazole | Chlorine substitution at position 5 | Anti-inflammatory | Inhibits inflammatory cytokines |
This table highlights how specific substitutions can influence biological activities and therapeutic potentials.
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-1-methylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYWSTWMGECJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349829 | |
Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33598-53-7 | |
Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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